molecular formula C15H22N2O4 B3233011 Diethyl 5,5-dicyanononanedioate CAS No. 1350475-35-2

Diethyl 5,5-dicyanononanedioate

Cat. No.: B3233011
CAS No.: 1350475-35-2
M. Wt: 294.35 g/mol
InChI Key: ZDVJFUYKTROELE-UHFFFAOYSA-N
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Description

Diethyl 5,5-dicyanononanedioate is an organic compound with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol . This compound is characterized by the presence of two cyano groups and two ester groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 5,5-dicyanononanedioate can be synthesized through various synthetic routes. One common method involves the reaction of diethyl malonate with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5-dicyanononanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 5,5-dicyanononanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles and esters.

    Medicine: Investigated for potential use in drug development due to its ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 5,5-dicyanononanedioate involves its reactivity with various nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or condensation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar structure but lacks cyano groups.

    Malononitrile: Contains cyano groups but lacks ester groups.

    Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate): A related compound with different functional groups.

Uniqueness

Diethyl 5,5-dicyanononanedioate is unique due to the presence of both cyano and ester groups, which confer distinct reactivity and versatility in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

diethyl 5,5-dicyanononanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-20-13(18)7-5-9-15(11-16,12-17)10-6-8-14(19)21-4-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVJFUYKTROELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(CCCC(=O)OCC)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231819
Record name Nonanedioic acid, 5,5-dicyano-, 1,9-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350475-35-2
Record name Nonanedioic acid, 5,5-dicyano-, 1,9-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350475-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanedioic acid, 5,5-dicyano-, 1,9-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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